molecular formula C13H12N2O5 B7764348 2-Furancarboxamide, N-[(2-methoxyphenyl)methyl]-5-nitro- CAS No. 313981-44-1

2-Furancarboxamide, N-[(2-methoxyphenyl)methyl]-5-nitro-

Cat. No.: B7764348
CAS No.: 313981-44-1
M. Wt: 276.24 g/mol
InChI Key: VZQIZHBNJHJIOR-UHFFFAOYSA-N
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Description

WAY-638127 is a small molecule inhibitor used in various high-throughput assays.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

WAY-638127 undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of WAY-638127 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pH, depend on the desired reaction and the nature of the reagents used .

Major Products Formed

Scientific Research Applications

WAY-638127 has a wide range of scientific research applications, including:

    Chemistry: Used in high-throughput assays to study various chemical reactions and interactions.

    Biology: Employed in biological assays to investigate cellular processes and molecular interactions.

    Medicine: Explored for its potential therapeutic effects and as a tool in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of WAY-638127 involves its interaction with specific molecular targets and pathways. It acts as an inhibitor, blocking the activity of certain enzymes or proteins involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

WAY-638127 can be compared with other small molecule inhibitors used in high-throughput assays. Some similar compounds include:

  • WAY-600
  • WAY-316606
  • WAY-204688

Uniqueness

WAY-638127 is unique in its specific molecular structure and the particular biological pathways it targets. Its distinct properties make it a valuable tool in scientific research and potential therapeutic applications .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5/c1-19-10-5-3-2-4-9(10)8-14-13(16)11-6-7-12(20-11)15(17)18/h2-7H,8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQIZHBNJHJIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354714
Record name 2-Furancarboxamide, N-[(2-methoxyphenyl)methyl]-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313981-44-1
Record name 2-Furancarboxamide, N-[(2-methoxyphenyl)methyl]-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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